Fmoc-Glu(OtBu)-OH
Overview
Description
Fmoc-Glu(OtBu)-OH, also known as N-α-Fmoc-L-glutamic acid α-tert-butyl ester, is a derivative of L-glutamic acid. It is widely used in peptide synthesis due to its stability and ease of handling. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group and a tert-butyl ester protecting group on the side-chain carboxyl group .
Mechanism of Action
Target of Action
Fmoc-Glu(OtBu)-OH, also known as N-α-Fmoc-L-glutamic acid α-t.-butyl ester , is a selectively protected building block used in the synthesis of peptides . Its primary targets are the amino and carboxy functions of the peptide chain .
Mode of Action
This compound interacts with its targets through a process of condensation . The side-chain carboxy of the compound condenses with an appropriate amine or alcohol . Following this, the α-amino and carboxy functions can be selectively unmasked with 20% piperidine in DMF and 50% TFA in DCM respectively . This facilitates the synthesis of branched esters, amides, lactams, and lactones containing the glutamyl unit .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in peptide synthesis . The compound’s interaction with its targets leads to the formation of γ-glutamyl peptides . These peptides play a crucial role in various biological processes, including protein synthesis and regulation of cellular functions.
Pharmacokinetics
It’s worth noting that the compound is clearly soluble in dmf , which can impact its use in peptide synthesis.
Result of Action
The result of this compound’s action is the formation of γ-glutamyl peptides . These peptides can be further used in the synthesis of complex proteins and other bioactive molecules. The compound’s action thus has significant implications in the field of biochemistry and pharmaceuticals.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the compound should be stored below +30°C to maintain its stability. Additionally, the compound’s solubility in DMF suggests that the choice of solvent can significantly impact its efficacy in peptide synthesis.
Biochemical Analysis
Biochemical Properties
Fmoc-Glu(OtBu)-OH participates in biochemical reactions that involve the condensation of the side-chain carboxy with an appropriate amine or alcohol . This leads to the selective unmasking of the γ-amino and carboxy functions, facilitating the synthesis of branched esters, amides, lactams, and lactones containing the glutamyl unit
Molecular Mechanism
The molecular mechanism of this compound involves its role as a building block in peptide synthesis. It enables the formation of complex peptide structures through its ability to undergo condensation reactions with amines or alcohols
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Glu(OtBu)-OH typically involves the protection of the amino and carboxyl groups of L-glutamic acid. The process begins with the protection of the amino group using the Fmoc group. This is achieved by reacting L-glutamic acid with Fmoc chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at room temperature .
Next, the side-chain carboxyl group is protected by converting it into a tert-butyl ester. This is done by reacting the intermediate product with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Fmoc-Glu(OtBu)-OH undergoes various chemical reactions, including:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine in DMF, while the tert-butyl ester can be cleaved using trifluoroacetic acid (TFA) in dichloromethane (DCM).
Condensation Reactions: The compound can participate in peptide bond formation through condensation reactions with amines or alcohols.
Common Reagents and Conditions
Deprotection: 20% piperidine in DMF for Fmoc removal; 50% TFA in DCM for tert-butyl ester cleavage.
Condensation: Coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are commonly used.
Major Products Formed
Deprotected Amino Acid: Removal of the Fmoc and tert-butyl groups yields L-glutamic acid.
Peptide Chains: Condensation reactions result in the formation of peptide chains with this compound as a building block.
Scientific Research Applications
Chemistry
Fmoc-Glu(OtBu)-OH is extensively used in solid-phase peptide synthesis (SPPS) for the preparation of complex peptides and proteins. Its stability and ease of deprotection make it a valuable reagent in peptide chemistry .
Biology and Medicine
In biological research, this compound is used to synthesize peptide-based drugs and biomolecules. It has been utilized in the development of glucagon-like peptide 1 (GLP-1) receptor agonists for the treatment of metabolic disorders such as diabetes and obesity .
Industry
The compound is employed in the pharmaceutical industry for the large-scale production of peptide therapeutics. Its use in automated peptide synthesizers enhances the efficiency and scalability of peptide drug manufacturing .
Comparison with Similar Compounds
Similar Compounds
Fmoc-Glu(OtBu)2-OH: Another derivative of L-glutamic acid with two tert-butyl ester groups.
Boc-Glu(OtBu)-OH: A similar compound with a tert-butoxycarbonyl (Boc) protecting group instead of Fmoc.
Uniqueness
Fmoc-Glu(OtBu)-OH is unique due to its combination of Fmoc and tert-butyl ester protecting groups, which provide stability and ease of deprotection. This makes it particularly suitable for SPPS, where selective deprotection is crucial for the stepwise assembly of peptide chains .
Properties
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6/c1-24(2,3)31-21(26)13-12-20(22(27)28)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28)/t20-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKXCALUHMPIGM-FQEVSTJZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901167450 | |
Record name | N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-tert-butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901167450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71989-18-9 | |
Record name | N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-tert-butyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71989-18-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(9-Fluorenylmethoxycarbonyl)-L-glutamic acid γ-tert-butyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901167450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-tert-butyl N-[(9H-fluoren-9-ylmethoxy)carbonyl]-2-aminoglutarate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.300 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Fmoc-Glu(OtBu)-OH contribute to the self-assembly of peptides?
A1: this compound plays a crucial role in peptide self-assembly due to its structure. The Fmoc group provides hydrophobic interactions, while the glutamic acid side chain, protected as a tert-butyl ester (OtBu), introduces a negative charge upon deprotection. [, ] This interplay of hydrophobic and electrostatic interactions, alongside hydrogen bonding capabilities, drives the formation of ordered structures like spheres, rods, and even helical conformations. [, ]
Q2: What kind of structures have been created using this compound, and what are their potential applications?
A2: Researchers have successfully used this compound to create diverse self-assembled structures. For instance, spherical structures were observed at varying concentrations of this compound. [] Interestingly, upon heating, these structures transitioned into a "broomstick-like" morphology. [] Such self-assembling systems hold promise for applications in material science, bioscience, and biomedicine. []
Q3: Can you provide an example of how this compound has been used to mimic a biological molecule?
A3: this compound has been employed to synthesize sialic acid-glutamic acid hybrid foldamers. [] These foldamers were designed to mimic the structure and function of α-(2,8)-linked polysialic acids, which are implicated in cancer metastasis. [] By incorporating this compound in an alternating sequence with a sialic acid derivative, researchers created a foldamer that adopted a helical conformation resembling the natural polymer. [] This holds potential for developing novel cancer therapies.
Q4: What analytical techniques are commonly employed to characterize the structures formed by this compound?
A4: Various techniques are used to study the self-assembled structures formed by this compound. Microscopic techniques like scanning electron microscopy (SEM) and transmission electron microscopy (TEM) provide visual information about the morphology and size of the structures. [] Additionally, solution-state NMR, FTIR, and TGA offer insights into the molecular organization, interactions, and thermal properties of these assemblies. []
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